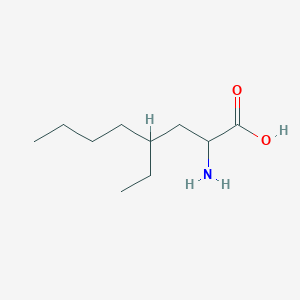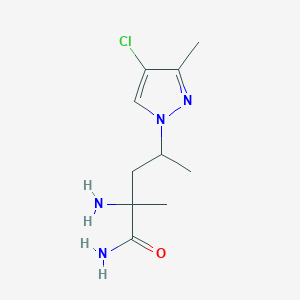
3-(Cyclopentyloxy)-2,2-dimethylpropanal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Cyclopentyloxy)-2,2-dimethylpropanal is an organic compound characterized by its unique structure, which includes a cyclopentyloxy group attached to a dimethylpropanal backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Cyclopentyloxy)-2,2-dimethylpropanal typically involves the reaction of cyclopentanol with 2,2-dimethylpropanal under specific conditions. One common method includes the use of an acid catalyst to facilitate the formation of the ether bond between the cyclopentanol and the aldehyde group of 2,2-dimethylpropanal.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process would likely include steps such as distillation and purification to isolate the desired product from any by-products.
Análisis De Reacciones Químicas
Types of Reactions
3-(Cyclopentyloxy)-2,2-dimethylpropanal can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde can be reduced to the corresponding alcohol.
Substitution: The cyclopentyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Various nucleophiles can be used to substitute the cyclopentyloxy group, often in the presence of a base or acid catalyst.
Major Products
Oxidation: 3-(Cyclopentyloxy)-2,2-dimethylpropanoic acid.
Reduction: 3-(Cyclopentyloxy)-2,2-dimethylpropanol.
Substitution: Products depend on the nucleophile used, resulting in different substituted derivatives.
Aplicaciones Científicas De Investigación
3-(Cyclopentyloxy)-2,2-dimethylpropanal has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific pharmacological properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 3-(Cyclopentyloxy)-2,2-dimethylpropanal exerts its effects involves its reactive aldehyde group, which can form covalent bonds with nucleophiles. This reactivity makes it useful in various chemical reactions and potential biological interactions. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles it interacts with.
Comparación Con Compuestos Similares
Similar Compounds
3-(Cyclopentyloxy)-2,2-dimethylpropanol: The reduced form of the compound.
3-(Cyclopentyloxy)-2,2-dimethylpropanoic acid: The oxidized form of the compound.
3-(Cyclopentyloxy)-2,2-dimethylpropylamine: A derivative with an amine group instead of the aldehyde.
Propiedades
Fórmula molecular |
C10H18O2 |
|---|---|
Peso molecular |
170.25 g/mol |
Nombre IUPAC |
3-cyclopentyloxy-2,2-dimethylpropanal |
InChI |
InChI=1S/C10H18O2/c1-10(2,7-11)8-12-9-5-3-4-6-9/h7,9H,3-6,8H2,1-2H3 |
Clave InChI |
UHUNHBHNRSNMIQ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(COC1CCCC1)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![Tricyclo[4.2.0.02,5]octane-3-carboxylic acid](/img/structure/B13634406.png)

![3-(2-(4-Methylpiperazin-1-yl)ethyl)-8-azabicyclo[3.2.1]octane](/img/structure/B13634419.png)





![6-Acetamidospiro[2.5]octane-1-carboxylic acid](/img/structure/B13634450.png)
